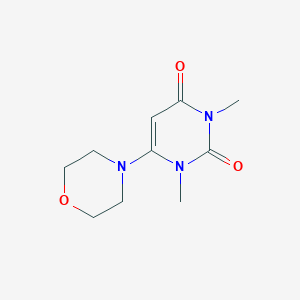

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione

Description

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione (CAS 184290-21-9) is a pyrimidinedione derivative characterized by methyl groups at the 1- and 3-positions and a morpholino substituent at the 6-position. Its molecular formula is C₁₀H₁₅N₃O₃, with a molar mass of 225.24 g/mol . The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility and stability compared to simpler alkyl or aryl substituents. This compound is also referred to as 1,3-dimethyl-6-morpholinouracil, highlighting its structural relationship to uracil derivatives .

Properties

IUPAC Name |

1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHLOYIOGWLQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331726 | |

| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818307 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

184290-21-9 | |

| Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound notable for its potential therapeutic applications due to its unique structural properties. This compound features a pyrimidinedione core, which is significant in medicinal chemistry and has been the subject of various studies focusing on its biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 225.24 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 342.3 ± 52.0 °C at 760 mmHg

- CAS Number : 184290-21-9

The biological activity of 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione is primarily attributed to its ability to interact with various biological targets. The morpholino group enhances its solubility and bioavailability, which may increase its efficacy against specific biological targets compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of pyrimidinediones can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione have demonstrated cytotoxic effects against HeLa and MCF-7 cell lines with IC values indicating significant potency .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against several microorganisms. In vitro studies have indicated that it possesses inhibitory action comparable to established antibiotics .

- Enzyme Inhibition : Research has highlighted the potential of this compound to inhibit metabolic enzymes such as xanthine oxidase and urease, which are critical in various biochemical pathways .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione:

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione has been explored for its potential as an antitumor agent . Studies indicate that compounds with similar structures exhibit selective inhibition of various cancer cell lines. The compound's mechanism of action may involve the modulation of specific signaling pathways associated with cancer progression .

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine compounds can exhibit antiviral properties. For instance, analogs of 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione have been tested against viral infections, showing promise in inhibiting viral replication through interference with nucleic acid synthesis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly targeting enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes critical for the proliferation of pathogens and cancer cells. Studies have highlighted its efficacy against specific enzymes like dihydrofolate reductase, which is essential for DNA synthesis .

Table 1: Biological Activities of 1,3-Dimethyl-6-Morpholino-2,4(1H,3H)-Pyrimidinedione

| Activity Type | Target/Pathway | Observed Effect |

|---|---|---|

| Antitumor | Various cancer cell lines | Inhibition of cell proliferation |

| Antiviral | Viral replication | Reduced viral load |

| Enzyme Inhibition | Dihydrofolate reductase | Decreased enzyme activity |

Table 2: Synthesis Pathways and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Hydrazone formation with acetyl group | 82 | |

| Reaction with formamide | 87 | |

| Cyclization with arylamines | 91 |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione and evaluated their antitumor activity against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of pyrimidine derivatives against influenza virus. The study revealed that compounds similar to 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione inhibited viral replication by targeting viral RNA polymerase .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrimidinedione Derivatives

Key Observations:

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to non-polar substituents like benzylamino or ethyl groups . Bulky groups (e.g., benzylamino) may hinder solubility but enhance binding affinity in hydrophobic environments .

Ethyl substituents (e.g., 1,3-diethyl derivatives) increase lipophilicity, which could improve membrane permeability .

Quinazolinones as a Related Class

Quinazolinones are fused bicyclic compounds containing a pyrimidinedione core fused to a benzene ring (e.g., quinazolin-2,4(1H,3H)-dione) . While structurally distinct from the target compound, they share the pyrimidinedione moiety and exhibit broad pharmacological activities, including antimicrobial and anticancer properties . Unlike 1,3-dimethyl-6-morpholino derivatives, quinazolinones often feature aromatic rings that contribute to planar structures and π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier formylation or Mannich base reactions, leveraging precursors like 6-amino-1,3-dimethyluracil. For example, Vilsmeier conditions (POCl₃/DMF) enable formylation at position 6, while Mannich bases facilitate cyclization with aryl-alkanones. Reaction temperature (25–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) critically impact regioselectivity and yield . Hydrogenation of nitroso intermediates (e.g., 5-nitroso-6-ribitylamino derivatives) using palladium on charcoal under H₂ provides a scalable route to amino-substituted pyrimidinediones .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR can differentiate morpholino substituents (e.g., δ ~3.5 ppm for N-CH₂ in morpholine) and methyl groups (δ ~2.1–2.3 ppm). NOESY experiments clarify spatial proximity of substituents .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally related 6,7-dimethyl-8-ribityllumazine .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen against bacterial lumazine synthase (a riboflavin biosynthesis enzyme) using in vitro kinetic assays. Monitor substrate (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) conversion to 6,7-dimethyl-8-ribityllumazine via UV-Vis spectroscopy (λ = 400 nm). IC₅₀ values can identify competitive inhibition .

Advanced Research Questions

Q. How does the morpholino substituent influence enzymatic interactions in riboflavin biosynthesis pathways?

- Methodological Answer : Conduct molecular docking studies with lumazine synthase (Protein Data Bank: 1RVV) to map binding pockets. Compare binding energies of morpholino-substituted derivatives vs. natural substrates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione). Validate with site-directed mutagenesis (e.g., His88Ala in Methanococcus jannaschii enzyme) to assess steric/electronic effects .

Q. What isotopic labeling strategies can trace metabolic recycling of this compound in bacterial systems?

- Methodological Answer : Synthesize ¹³C-labeled analogs (e.g., [U-¹³C₆]glucose → [U-¹³C₅]ribulose 5-phosphate → labeled pyrimidinedione) . Use LC-MS/MS to track incorporation into riboflavin and lumazine derivatives in E. coli cultures. Quantify isotopic enrichment via mass isotopomer distribution analysis .

Q. How do structural modifications at position 6 affect thermodynamic stability and solubility?

- Methodological Answer :

- Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to measure melting points and degradation profiles. Compare morpholino vs. tert-butyl or phenyl substituents .

- Solubility : Use shake-flask methods (water/octanol partitioning) and correlate with computational logP predictions (ACD/Labs Percepta) .

Q. Can this compound serve as a precursor for photoactive derivatives, and what photophysical properties are relevant?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.